REACTION_CXSMILES
|
CS.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([S:12][CH2:13]C(O)=O)=[S:11])=[CH:6][CH:5]=1.C(=O)(O)[O-].[Na+]>[OH-].[Na+]>[NH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([S:12][CH3:13])=[S:11])=[CH:8][CH:9]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
carboxymethyl 4-aminobenzenecarbodithioate
|
Quantity
|
7.48 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(=S)SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling for about 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate separated out gradually as the colour of the aqueous solution
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with 10% by weight sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water and dried in vacuo at a temperature of below 50°C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C(=S)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |